6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate to form the pyrazolopyridine core .
Industrial Production Methods
For industrial-scale production, continuous flow processes can be employed to ensure efficient and scalable synthesis. For example, a scalable synthesis method involves the use of i-Pr2NMgCl·LiCl (MgDA) as a base for the metallation/formylation of 2,6-dichloropyrazine, followed by isolation of the intermediate and subsequent halogenation .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound.
Scientific Research Applications
6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[4,3-c]pyridine: Another chlorinated pyrazolopyridine with a different ring fusion pattern.
1H-Pyrazolo[3,4-b]pyridines: A broader class of compounds with various substituents at different positions.
Uniqueness
6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable scaffold for designing molecules with specific biological activities and improved pharmacokinetic profiles.
Properties
Molecular Formula |
C6H3ClFN3 |
---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
6-chloro-3-fluoro-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
InChI Key |
JIGUQKCKAPCKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)F)Cl |
Origin of Product |
United States |
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